5H-Dibenz(b,f)azepine, 5-methyl-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

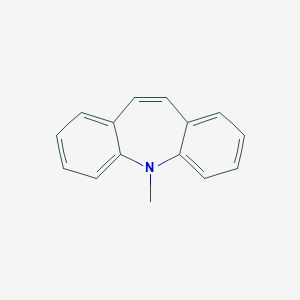

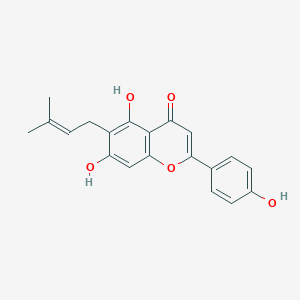

5H-Dibenz(b,f)azepine, 5-methyl-, commonly known as carbamazepine, is a pharmaceutical compound that has been widely used for the treatment of various neurological disorders such as epilepsy, bipolar disorder, and trigeminal neuralgia. Carbamazepine is a member of the dibenzazepine family, which is structurally related to tricyclic antidepressants. It is a potent anticonvulsant and mood stabilizer, and its efficacy in treating neurological disorders has been extensively studied.

科学的研究の応用

Synthesis and Antioxidant Properties

5H-Dibenz(b,f)azepine derivatives exhibit significant antioxidant activities. Kumar and Naik (2010) synthesized a series of these compounds containing different aminophenols and substituted aminophenols, demonstrating good antioxidant activities in various methods including scavenging effects on DPPH radical and inhibition of lipid peroxidation (Kumar & Naik, 2010).

Novel Synthesis Processes

Chen Ying-qi (2008) studied a novel synthesis process of 5H-Dibenz(b,f)azepine, highlighting its importance as an intermediate in fields like genetic engineering and materials science. The process involved several steps including acyl chlorination and bromination (Chen Ying-qi, 2008).

Crystal Structure and Spectral Studies

Shankar et al. (2014) conducted spectral studies and crystal structure analysis of 5-methyl-5H-dibenzo[b,f]azepine and its analogs. They analyzed the azepine ring conformation and observed short contacts and dihedral angles between fused benzene rings and the azepine motif (Shankar et al., 2014).

Supramolecular Assemblies

A study by Acosta et al. (2015) on benzo[b]pyrimido[5,4-f]azepines, which contain a similar ring system to dibenz[b,f]azepine, revealed insights into their molecular structures and various supramolecular assemblies. This study highlighted the significance of the azepine ring in medicinal chemistry (Acosta et al., 2015).

Vibrational and Spectroscopic Investigation

Muthu and Renuga (2013) investigated the vibrational and spectroscopic properties of 5H-dibenzo[b,f]azepine-5-carboxamide. Their study provided detailed interpretations of infrared and Raman spectra, contributing to the understanding of the molecular structure and stability of this compound (Muthu & Renuga, 2013).

Application in Vascular Cognitive Impairment

Kaur et al. (2019) explored the protective effects of 10,11-dihydro-5H-dibenzo[b,f]azepine hydroxamates on vascular cognitive impairment. They found that these compounds, acting as histone deacetylase inhibitors, could potentially be used for the treatment of vascular cognitive impairment (Kaur et al., 2019).

作用機序

Target of Action

It is used as an intermediate or a starting material in the synthesis of many anticonvulsant drugs .

Mode of Action

It is known to act as an organic electrophile in the p4s10/acyloin reaction .

Biochemical Pathways

It is known to cause the esterification of free carboxyl groups formed at the surface of polyethylene terephthalate by enzyme hydrolysis .

Pharmacokinetics

It is known that the interaction of carbamazepine, a derivative of 5h-dibenz(b,f)azepine, is the consequence of induction of carbamazepine metabolism through cyp3a4 .

将来の方向性

The development of new synthetic methods for 10-arylated dibenzo[b,f]azepines suggests potential future directions in the synthesis of related compounds . The overcoming of challenges in arylation and ring construction through N-acetylation of the amino group also opens up possibilities for the synthesis of other complex molecules .

生化学分析

Biochemical Properties

5H-Dibenz(b,f)azepine, 5-methyl- plays a significant role in biochemical reactions. It acts as an organic electrophile in the P4S10/acyloin reaction . It also causes the esterification of free carboxyl groups formed at the surface of polyethylene terephthalate by enzyme hydrolysis .

Molecular Mechanism

The molecular mechanism of action of 5H-Dibenz(b,f)azepine, 5-methyl- is complex and involves several biochemical interactions. It is known to exert its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound has a melting point of 196-199 °C (lit.)

特性

IUPAC Name |

11-methylbenzo[b][1]benzazepine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N/c1-16-14-8-4-2-6-12(14)10-11-13-7-3-5-9-15(13)16/h2-11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKMPLZAFPNQAMR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C=CC3=CC=CC=C31 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80200288 |

Source

|

| Record name | 5H-Dibenz(b,f)azepine, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80200288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52249-32-8 |

Source

|

| Record name | 5H-Dibenz(b,f)azepine, 5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052249328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5H-Dibenz(b,f)azepine, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80200288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,3R,4S,5S,6S)-5-amino-2-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]sulfanyl-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4-diol](/img/structure/B106297.png)

![4-[(Z)-4-chloro-1-[4-(2-hydroxyethoxy)phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B106303.png)

![1H-Pyrazolo[3,4-b]quinoxalin-3-amine](/img/structure/B106313.png)

![Zinc, bis[O,O-bis(2-ethylhexyl) phosphorodithioato-kappaS,kappaS']-, (T-4)-](/img/structure/B106335.png)